oligosacáridos
Oligosaccharides are a class of carbohydrates composed of a small number of monosaccharide units linked by glycosidic bonds. They serve as crucial biological signaling molecules and structural components in various organisms, playing pivotal roles in cell-cell recognition, immune responses, and cellular adhesion. These complex sugars can be found in numerous natural sources including plants, animals, and microorganisms. Oligosaccharides are often used in biotechnological applications due to their unique properties, such as enhancing the bioavailability of drugs, acting as immunostimulants, or serving as vectors for targeted drug delivery systems. They also find application in food science, where they can improve texture, stability, and nutritional value of products. The study and utilization of oligosaccharides continue to expand, driven by their potential in pharmaceuticals, cosmetics, and functional foods.

Literatura relevante
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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